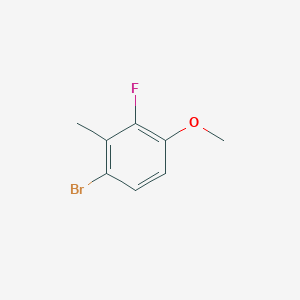
(2-Bromo-6-fluoro-3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-3-methoxyphenyl)methanol, referred to as 2-BF3M, is an organofluorine compound with a wide range of applications in the pharmaceutical, agrochemical, and materials industries. 2-BF3M is a versatile and important intermediate in the synthesis of various fluorinated compounds. It is a highly reactive compound, and its reactivity and selectivity depend on the nature of the substituents. Due to its unique properties, 2-BF3M has been used in various scientific research applications, and is being explored for its potential applications in the future.
Scientific Research Applications
2-BF3M has been used in various scientific research applications due to its unique properties. It has been used as a precursor for the synthesis of fluorinated compounds such as fluorinated phenols, fluorinated amines, and fluorinated alcohols. It has also been used as a reagent for the synthesis of various fluorinated compounds such as fluorinated polymers, fluorinated surfactants, and fluorinated pharmaceuticals. Additionally, 2-BF3M has been used in the synthesis of fluorinated polymers for the production of advanced materials such as fuel cells and lithium-ion batteries.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromo-6-fluoro-3-methoxyphenyl)methanol . Factors such as pH, temperature, and the presence of other molecules could affect how this compound interacts with its targets and exerts its effects.
Advantages and Limitations for Lab Experiments
2-BF3M has several advantages for lab experiments. It is a highly reactive compound and can be used for the synthesis of various fluorinated compounds. It is also relatively inexpensive and can be synthesized from readily available starting materials. Additionally, it is a versatile compound and can be used for the synthesis of various fluorinated compounds.
However, 2-BF3M also has several limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, it is a toxic compound and should be handled with care. Furthermore, it can be difficult to obtain a pure product due to the presence of impurities.
Future Directions
2-BF3M has a wide range of potential applications in the future. It can be used in the synthesis of fluorinated polymers for the production of advanced materials such as fuel cells and lithium-ion batteries. Additionally, it can be used as a reagent for the synthesis of various fluorinated pharmaceuticals. Furthermore, it can be used in the synthesis of fluorinated surfactants and fluorinated amines. Finally, it can be used as a reagent for the synthesis of fluorinated phenols and fluorinated alcohols.
Synthesis Methods
2-BF3M can be synthesized using several different methods. The most common method is the three-step synthesis of 2-BF3M from 2-bromo-6-fluorobenzaldehyde. The first step involves the reaction of 2-bromo-6-fluorobenzaldehyde with trimethylsilylchloride in the presence of a base such as pyridine to form the corresponding trimethylsilyl ether. The second step involves the reaction of the trimethylsilyl ether with a strong base, such as potassium tert-butoxide in the presence of 1,3-dichloro-2-propanol, to form the corresponding tert-butyl ester. The third step involves the reaction of the tert-butyl ester with a strong base, such as sodium hydride, in the presence of a solvent such as dimethylformamide to form the desired 2-BF3M.
properties
IUPAC Name |
(2-bromo-6-fluoro-3-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHWMPQURHQFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)


![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)



![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)


